1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole
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Overview
Description
1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole is a synthetic organic compound characterized by the presence of a difluorocyclopropyl group and an ethynyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole typically involves the cyclopropanation of a suitable precursor followed by functionalization to introduce the ethynyl group. One common method involves the reaction of a difluorocyclopropyl precursor with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often include the use of palladium catalysts and specific ligands to ensure regioselectivity and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the incorporation of automated systems for monitoring and controlling reaction parameters can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. Additionally, the ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-(2,2-Difluorocyclopropyl)-5-ethynylpyrazole: Similar in structure but with different substitution patterns on the pyrazole ring.
2-(2,2-Difluorocyclopropyl)-1H-pyrazole: Lacks the ethynyl group, leading to different chemical and biological properties.
Uniqueness: 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole is unique due to the combination of the difluorocyclopropyl and ethynyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for the development of new pharmaceuticals and materials with tailored properties .
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)-4-ethynylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-2-6-4-11-12(5-6)7-3-8(7,9)10/h1,4-5,7H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMBEAWILYNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2297377-35-4 |
Source
|
Record name | 1-(2,2-difluorocyclopropyl)-4-ethynyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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